molecular formula C20H40O11 B14072117 Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Cat. No.: B14072117
M. Wt: 456.5 g/mol
InChI Key: FWIYJNVNFINLSA-UHFFFAOYSA-N
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Description

Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate is a polyethylene glycol (PEG)-based methyl ester derivative featuring a hepta-ethoxy chain terminated with a hydroxyl group. It is widely used in pharmaceutical PEGylation to enhance drug solubility, stability, and plasma half-life by forming a hydrophilic shield around conjugated molecules . The compound’s structure includes:

  • Methyl propionate group: Provides an ester linkage for covalent conjugation to drugs.
  • Extended PEG chain (seven ethoxy units): Increases hydrodynamic volume, reducing renal clearance and improving pharmacokinetics.
  • Terminal hydroxyethoxy group: Enhances water solubility via hydrogen bonding.

Challenges in its application include purification difficulties due to similarities in physical properties between reactants and products .

Properties

Molecular Formula

C20H40O11

Molecular Weight

456.5 g/mol

IUPAC Name

methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C20H40O11/c1-23-20(22)2-4-24-6-8-26-10-12-28-14-16-30-18-19-31-17-15-29-13-11-27-9-7-25-5-3-21/h21H,2-19H2,1H3

InChI Key

FWIYJNVNFINLSA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate typically involves the reaction of propanoic acid with multiple ethylene glycol units. The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity.

Chemical Reactions Analysis

Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate involves its interaction with various molecular targets. The multiple ethoxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and influence the compound’s effects .

Comparison with Similar Compounds

Functional and Pharmacological Comparisons

Solubility and Bioavailability

  • The target compound’s terminal hydroxyethoxy group improves water solubility (≥100 mg/mL in aqueous buffers) compared to methoxy-terminated analogs (e.g., CAS 100258-42-2, solubility ~50 mg/mL) .
  • Amino-terminated derivatives (e.g., Methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate) exhibit pH-dependent solubility, with enhanced solubility in acidic environments .

Stability and Reactivity

  • Methyl esters (target compound) hydrolyze faster under physiological conditions than ethyl or tert-butyl esters, enabling rapid drug release in target tissues .

Biological Activity

Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate, also known by its CAS number 457897-73-3, is a compound characterized by a complex structure featuring multiple ethylene glycol units. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₈H₁₆O₅
  • Molecular Weight : 192.21 g/mol
  • Structure : The compound consists of a propanoate moiety linked to a series of hydroxyethyl ether units, which may enhance its solubility and biological interactions.

Research indicates that compounds with similar structures often exhibit significant biological activities due to their ability to interact with various biological targets. The presence of multiple hydroxyethyl ether groups can enhance solubility in biological fluids and facilitate cellular uptake.

  • Antioxidant Activity : Compounds with similar ethylene glycol structures have demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress. For instance, studies have shown that polyether compounds can scavenge free radicals effectively .
  • Cell Membrane Interaction : The hydrophilic nature of the hydroxyethyl groups may aid in membrane penetration, allowing the compound to exert effects on intracellular signaling pathways .
  • Enzyme Inhibition : Preliminary data suggest that related compounds can inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy .

Case Studies

Several studies have investigated the biological activities of structurally related compounds:

  • In Vitro Studies : In a study examining the effects of polyether compounds on skin irritation, it was found that at non-cytotoxic concentrations (20 μM), these compounds did not exhibit significant irritancy, indicating their potential for safe topical applications .
  • Efficacy in Tumor Cell Lines : Research on similar compounds has shown promising results in inhibiting tumor cell proliferation. For example, certain PEGylated compounds were effective in reducing cell viability in BRAF mutant cell lines, suggesting potential applications in cancer therapy .

Toxicological Profile

The safety profile of Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate has not been extensively documented; however, related compounds have been classified as non-irritant based on EPI-200-SIT testing. This indicates a favorable safety profile for potential therapeutic use .

Q & A

Q. What are the key methodologies for synthesizing Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate?

Synthesis typically involves multi-step processes with etherification and esterification reactions. For example:

  • Stepwise coupling : Sequential addition of ethylene oxide units to a hydroxyethyl starter, followed by esterification with methyl propanoate derivatives under acidic or catalytic conditions.
  • Reagents : Use of coupling agents like 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphane 2,4,6-trioxide (T3P) for ester bond formation, as seen in similar polyether syntheses .
  • Purification : Liquid-liquid extraction (ethyl acetate/water) and column chromatography to isolate the product .

Q. How is the compound characterized, and what analytical techniques are critical?

Key techniques include:

  • LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight (e.g., m/z 791 [M+H]+ in analogous compounds) and purity .
  • HPLC : Assesses retention time (e.g., 1.19 minutes under SMD-TFA05 conditions) to monitor reaction progress .
  • FT-IR and NMR : Identifies ether (C-O-C) and ester (C=O) functional groups. For polyethers, 1^1H NMR typically shows peaks at δ 3.4–3.8 ppm for ethylene oxide repeats .

Q. What safety protocols are essential during handling?

  • PPE : Use chemical-resistant gloves (nitrile), safety goggles, and lab coats to avoid skin/eye contact (GHS Category 2A/2B hazards) .
  • Ventilation : Work in a fume hood to prevent inhalation of vapors (H335: respiratory irritation risk) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Highly hydrophilic due to polyether chains; miscible in polar solvents (water, ethanol, DMSO). Thermodynamic data for analogous compounds (e.g., log P ≈ -1.2) predict low lipid solubility .
  • Stability : Stable at room temperature but hydrolyzes under strong acidic/basic conditions. Store anhydrous at -20°C for long-term stability .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses?

  • Catalyst Selection : Acid catalysts (e.g., p-toluenesulfonic acid) improve esterification efficiency .
  • Continuous Flow Reactors : Enhance mixing and heat transfer for ethylene oxide additions, reducing side reactions .
  • In-situ Monitoring : Use inline FT-IR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .

Q. How do researchers resolve contradictions in spectroscopic data for branched polyethers?

  • Theoretical Frameworks : Link spectral anomalies (e.g., unexpected 13^13C NMR shifts) to steric effects or conformational isomerism using computational chemistry (DFT calculations) .
  • Comparative Analysis : Cross-validate with structurally defined analogs (e.g., 2-[2-(2-Methoxyethoxy)ethoxy]ethanol) to isolate backbone vs. branch contributions .

Q. What computational tools model the compound’s behavior in drug delivery systems?

  • COMSOL Multiphysics : Simulates diffusion kinetics through lipid bilayers or polymeric matrices .
  • Molecular Dynamics (MD) : Predicts interactions with biomacromolecules (e.g., serum albumin binding) using force fields like CHARMM or AMBER .

Q. How is the compound utilized in membrane separation technologies?

  • Surface Functionalization : Graft polyether chains onto polymer membranes to enhance hydrophilicity and antifouling properties. Performance is quantified via flux recovery ratios (FRR ≥ 85% in wastewater models) .
  • Hybrid Membranes : Combine with graphene oxide (GO) to create selective layers for organic solvent nanofiltration (OSN), achieving >90% dye rejection .

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